REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][OH:6].[H-].[Na+].Cl[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[N:11]=1>CN(C=O)C>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:10]1[N:11]=[C:12]([NH2:16])[CH:13]=[CH:14][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
COCCCO
|
Name
|
|
Quantity
|
156 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for five hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted three times with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved with 2N HCl in MeOH
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography with 20% ethyl acetate in hexanes yielding 3.12 g (45%) of the title compound as a yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |